molecular formula C7H13N3O4 B1671922 Glycyl-l-glutamine CAS No. 13115-71-4

Glycyl-l-glutamine

Cat. No. B1671922
CAS RN: 13115-71-4
M. Wt: 203.2 g/mol
InChI Key: PNMUAGGSDZXTHX-BYPYZUCNSA-N
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Description

Glycyl-l-glutamine (Gly-Gln) is a dipeptide formed from glycine and L-glutamine residues . It is used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . It also has a role as a metabolite and a protective agent .


Synthesis Analysis

Glycyl-l-glutamine can be produced efficiently through metabolic engineering of Escherichia coli . This process involves over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .


Molecular Structure Analysis

The molecular formula of Glycyl-l-glutamine is C7H13N3O4 . Its molecular weight is 203.20 g/mol . The IUPAC name is (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid .


Chemical Reactions Analysis

Glycyl-l-glutamine can undergo Maillard reactions with glucose during thermal reactions . The fluorescence intensity of these reactions increases with reaction time but decreases after longer heating at higher temperatures .


Physical And Chemical Properties Analysis

Glycyl-l-glutamine has a molecular weight of 203.20 g/mol . It is a tautomer of a Gly-Gln zwitterion . The InChI is InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 .

Scientific Research Applications

Immune Function and Inflammation Modulation

Glycyl-l-glutamine (Gly-Gln) has been studied for its potential effects on immune function and inflammation. A study on severe acute pancreatitis patients revealed that supplementation with Gly-Gln reduced the release of interleukin-8 from peripheral blood mononuclear cells, indicating a potential anti-inflammatory effect (De Beaux et al., 1998). This suggests Gly-Gln could be beneficial in conditions characterized by excessive inflammation.

Support in Metabolic Stress Conditions

Gly-Gln has been evaluated for its role in supporting growth and immune function under metabolic stress conditions, such as in weaning piglets. Dietary Gly-Gln improved growth performance and small intestinal integrity in piglets challenged with lipopolysaccharide, indicating its potential to mitigate stress-induced growth suppression and immune dysfunction (Jiang et al., 2009).

Cancer Metabolism and Therapy

Research in the context of cancer has explored the role of glutamine metabolism, where Gly-Gln could play a role in supporting therapeutic strategies. Glutamine is crucial for cancer cell proliferation and survival, making the modulation of glutamine metabolism, possibly through compounds like Gly-Gln, a potential target for cancer therapy (Altman et al., 2016).

Nutritional Support and Clinical Outcomes

The use of Gly-Gln in clinical nutrition has been investigated for its potential to improve outcomes in critically ill patients. Supplementation with l-alanyl-l-glutamine, a related dipeptide, in parenteral nutrition showed improved 6-month survival in critically ill patients, suggesting a beneficial role for Gly-Gln in clinical nutrition protocols (Goeters et al., 2002).

Safety And Hazards

Glycyl-l-glutamine may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . The toxicological properties of this substance have not been fully investigated .

Future Directions

Glycyl-l-glutamine is used in cell culture media at higher concentrations than other amino acids due to its important role in energy supply . It is also used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . Future research may focus on the use of glycyl-l-glutamine in biopharmaceutical production processes .

properties

IUPAC Name

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUAGGSDZXTHX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156917
Record name Glycylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-l-glutamine

CAS RN

13115-71-4
Record name Glycyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13115-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycylglutamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycylglutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Glycylglutamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.761
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Record name GLYCYL-GLUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7125Z98HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
818
Citations
MC Summers, LK McGinnis, JA Lawitts… - Human …, 2005 - academic.oup.com
… or glycyl-l-glutamine has … or glycyl-l-glutamine. No evidence of abnormal fetal development, such as exencephaly, was observed. The replacement of l-glutamine with glycyl-l-glutamine …
Number of citations: 78 academic.oup.com
JD Biggers, LK McGinnis, JA Lawitts - Reproductive biomedicine online, 2004 - Elsevier
… Glycyl-L-glutamine has no effect on the rate of blastocyst … either glutamine or glycyl-L-glutamine have not produced any … The results in this paper suggest that glycyl-L-glutamine may …
Number of citations: 71 www.sciencedirect.com
J Li, BK King, PG Janu, KB Renegar… - Journal of Parenteral …, 1998 - Wiley Online Library
… GlycylL-glutamine is more stable in solution and has a higher solubility than the free amino … sociated with TPN but also demonstrates for the first time that glycyl-L-glutamine has …
GB Koelle, UJ Sanville, SJ Wall - Proceedings of the …, 1985 - National Acad Sciences
… 13, 174-175] that glycyl-Lglutamine (Gly-Gln) increases the A12 and G4 forms of acetyicholinesterase (AcChoEase) in cultured embryonic rat skeletal muscle. Since Gly-Gln meets …
Number of citations: 22 www.pnas.org
Y Hu, SM Ocheltree, J Xiang, RF Keep… - Pharmaceutical …, 2005 - Springer
Purpose The purpose of this research was to determine the polarity and directionality of the PEPT2-mediated uptake and transepithelial transport of the neuropeptide glycyl-l-glutamine (…
Number of citations: 24 link.springer.com
HW McCain, J Bilotta, IB Lamster - Life sciences, 1987 - Elsevier
… Glycyl-L-glutamine (GLG), the carboxy terminal dipeptide of B-endorphin, inhibits brainstem … Such a peptide is glycyl-L-glutamine (GLG). This is the naturally occurring carboxy terminal …
Number of citations: 53 www.sciencedirect.com
M Halım Başkan - Radiation Effects & Defects in Solids, 2008 - Taylor & Francis
… Therefore, the purpose of this study was to investigate analogues of the compounds LG, glycyl-L-glutamine (GLG) and N-glycyl-L-valine (GLV) to determine their radical structures after γ…
Number of citations: 17 www.tandfonline.com
M Neuhäuser-Berthold, H Eufinger - Amino Acids, 1992 - Springer
… , and in experiment C glycyl-L-glutamine was tested against an … glycyl-L-glutamine. The daily urinary excretion rate recorded for alanyl-Lglutamine was 3.7% and for glycyl-L-glutamine …
Number of citations: 2 link.springer.com
GE Resch, WR Millington - Peptides, 1993 - Elsevier
… determine whether glycyl-L-glutamine [fl… glycyl-L-glutamine (3.0 nmol) completely blocked the response, maintaining Tc at baseline levels. This was not attributable to glycyl-L-glutamine …
Number of citations: 24 www.sciencedirect.com
S Luan, Y Zhu, Y Jia - Protein and Peptide Letters, 2008 - ingentaconnect.com
… may be the protonated amino group (NH3 +), that is, the glycyl-L-glutamine exists as an … is unionized in glycyl-L-glutamine. The formula of the glycyl-L-glutamine molecule can be written …
Number of citations: 3 www.ingentaconnect.com

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